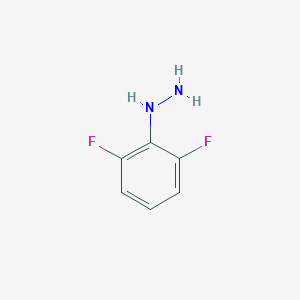

2,6-Difluorophenylhydrazine

描述

Historical Context and Discovery in Chemical Synthesis

While the precise date and individual credited with the first synthesis of 2,6-difluorophenylhydrazine are not prominently documented in readily available literature, its emergence is intrinsically linked to the broader development of organofluorine chemistry and the synthesis of substituted phenylhydrazines. The preparation of its hydrochloride salt, this compound HCl, is noted in chemical databases. chemicalbook.com The synthesis of related structures, such as 2,4-difluorophenylhydrazine (B56656) hydrochloride, has been described as proceeding from the corresponding difluoroaniline hydrochloride. prepchem.com This suggests that the synthesis of this compound likely follows a similar, well-established chemical pathway involving the diazotization of 2,6-difluoroaniline (B139000) followed by reduction. The development of continuous flow processes for synthesizing phenylhydrazine (B124118) salts has also been a subject of research, indicating ongoing efforts to refine the production of these compounds. google.com

Significance and Research Trajectory of Fluorinated Phenylhydrazines

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. cymitquimica.com Fluorinated phenylhydrazines, including the 2,6-difluoro isomer, are of significant interest in medicinal chemistry, agrochemistry, and materials science. cymitquimica.comlookchem.com The strong electron-withdrawing nature of fluorine can influence the reactivity of the hydrazine (B178648) moiety and the aromatic ring, making these compounds versatile intermediates.

The research trajectory of fluorinated phenylhydrazines has been driven by their utility in constructing complex heterocyclic compounds. For instance, they are key precursors in the synthesis of pyrazoles, a class of compounds with a wide range of biological activities. rsc.org The substitution pattern of the fluorine atoms on the phenyl ring plays a crucial role in determining the properties and reactivity of the resulting molecules. mdpi.com

Current Research Landscape and Emerging Trends for this compound

Current research involving this compound is vibrant and multifaceted, with a strong emphasis on its application in the synthesis of novel, high-value molecules.

One significant area of research is in the development of new pharmaceuticals. For example, this compound is a key starting material in the synthesis of potential PET imaging agents for cancer diagnostics. nih.gov Specifically, it has been used to synthesize a benzamide (B126) derivative that targets the B-Raf(V600E) protein, which is implicated in certain cancers. nih.gov Its derivatives are also being explored for their potential in treating dyslipidemia. nih.gov

In the field of materials science, derivatives of this compound are being investigated for their unique electronic properties. A notable application is in the synthesis of non-symmetric azobenzenes through palladium-catalyzed dehydrogenative arylation. beilstein-journals.orgresearchgate.net This method allows for the creation of sterically demanding tetra-ortho-substituted azobenzenes, which are challenging to synthesize using traditional methods. beilstein-journals.org These compounds have potential applications in areas such as molecular switches and optical data storage.

Furthermore, this compound serves as a crucial reagent in the synthesis of complex heterocyclic systems. It has been used in the preparation of 3-amino-1-(2,6-disubstituted-phenyl)pyrazoles and peri-annulated indoles, demonstrating its versatility in constructing diverse molecular architectures. google.comacs.org The reactivity of this compound in cyclocondensation reactions with 1,3-dicarbonyl compounds to form pyrazoles is a well-established and frequently utilized synthetic strategy.

The table below summarizes some of the recent research applications of this compound.

| Research Area | Application of this compound | Key Finding |

| Medicinal Chemistry | Synthesis of a potential PET agent for imaging B-Raf(V600E) in cancers. nih.gov | The resulting benzamide derivative showed promise for cancer diagnostics. nih.gov |

| Medicinal Chemistry | Precursor for a highly selective thyroid hormone receptor β agonist for treating dyslipidemia. nih.gov | The final compound demonstrated efficacy in preclinical models. nih.gov |

| Materials Science | Synthesis of non-symmetric, tetra-ortho-substituted azobenzenes via Pd-catalyzed C-N coupling. beilstein-journals.orgresearchgate.net | Enabled access to sterically hindered azobenzenes with potential applications in molecular electronics. beilstein-journals.org |

| Organic Synthesis | Reagent for the synthesis of 3-amino-1-(2,6-disubstituted-phenyl)pyrazoles. google.com | Provided a scalable route to a class of substituted pyrazoles. google.com |

| Organic Synthesis | Reactant in the synthesis of peri-annulated indoles from donor-acceptor cyclopropanes. acs.org | Led to the formation of novel diazepinoindole scaffolds. acs.org |

Structure

3D Structure

属性

IUPAC Name |

(2,6-difluorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2/c7-4-2-1-3-5(8)6(4)10-9/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCPEQXQGSGYCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381194 | |

| Record name | 2,6-Difluorophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119452-66-3 | |

| Record name | (2,6-Difluorophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119452-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluorophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 2,6 Difluorophenylhydrazine

Established Synthetic Pathways for 2,6-Difluorophenylhydrazine

Reaction of Difluoroanilines with Hydrazine (B178648) Hydrate (B1144303)

A primary route for the synthesis of substituted phenylhydrazines, including this compound, involves the direct reaction of a corresponding difluoroaniline with a hydrazine source, such as hydrazine hydrate. google.com This reaction proceeds via a nucleophilic aromatic substitution mechanism.

The synthesis of substituted phenylhydrazines can be effectively carried out using a range of organic solvents, including non-polar, weakly polar, polar protic, and polar aprotic types. google.com For instance, the reaction can be conducted in tetrahydrofuran. google.com The stoichiometry of the reactants is a critical parameter, with the hydrazine source typically used in excess. In the synthesis of related compounds like 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine (B1298554), approximately 3.7 moles of hydrazine hydrate are used for every mole of the dichlorofluorobenzene derivative. google.com The organic solvent is generally employed in an amount of 1 to 15 moles relative to the difluoroaromatic starting material. google.com

| Parameter | Value/Type | Source |

| Hydrazine Source | Hydrazine, Hydrazine Hydrate, Acid Addition Salts of Hydrazine | google.com |

| Solvent Types | Non-polar, Weakly Polar, Polar Protic, Polar Aprotic | google.com |

| Example Solvent | Tetrahydrofuran | google.com |

| Solvent to Reactant Ratio | 1 to 15 moles of solvent per mole of difluoroaromatic | google.com |

The reaction to form substituted phenylhydrazines can be conducted at temperatures up to the boiling point of the reaction mixture. google.com However, a key advantage of this synthetic pathway is the ability to proceed at unexpectedly low temperatures, often below 60°C. google.com Optimal temperature ranges are typically between 0°C and 60°C, with more preferred ranges being 10°C to 55°C, and even more specifically, 20°C to 40°C. google.com For example, the synthesis of 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine was successfully carried out at 25°C. google.com In the synthesis of fluorinated pyrazoles from fluorinated phenylhydrazines, reaction temperatures are often maintained between room temperature and 75°C for several hours. sci-hub.se

| Condition | Temperature Range | Source |

| General Range | Up to boiling point of the reaction mixture | google.com |

| Preferred Range | 0°C to 60°C | google.com |

| More Preferred Range | 10°C to 55°C | google.com |

| Most Preferred Range | 20°C to 40°C | google.com |

| Example Reaction | 25°C | google.com |

Following the reaction, the work-up and purification of this compound can be achieved through standard laboratory techniques. These methods include washing, extraction, precipitation, and crystallization. google.com Recrystallization is a common method for purifying phenylhydrazone derivatives, utilizing solvent systems such as petroleum ether and diethyl ether. nih.gov Hot ethanol (B145695) is also a suitable solvent for the recrystallization of many phenylhydrazine (B124118) derivatives. researchgate.net For hydrochloride salts, such as 2,4-difluorophenylhydrazine (B56656) hydrochloride, purification can be achieved by crystallization from water, followed by the addition of concentrated hydrochloric acid and cooling to induce precipitation of the pure product. orgsyn.orgprepchem.com Column chromatography is another effective method for purification. nih.gov

| Purification Method | Details | Source |

| Initial Work-up | Washing, extraction, precipitation | google.com |

| Crystallization | Recrystallization from suitable solvents | google.com |

| Recrystallization Solvents | Petroleum ether/diethyl ether, Hot ethanol | nih.govresearchgate.net |

| Hydrochloride Salt Purification | Crystallization from water with HCl addition | orgsyn.orgprepchem.com |

| Chromatography | Column chromatography | nih.gov |

Precursor Synthesis via Catalytic Hydrogenation of Nitroarenes

The precursor to this compound, 2,6-difluoroaniline (B139000), can be synthesized via the catalytic hydrogenation of a corresponding nitroarene, specifically 1,3-difluoro-2-nitrobenzene. This reduction of the nitro group to an amine is a well-established transformation in organic synthesis.

Platinum-on-carbon (Pt/C) is a highly effective catalyst for the hydrogenation of nitroarenes. The catalyst's performance can be influenced by various factors, including the support material and the presence of promoters. The deactivation of Pt/C catalysts can occur due to carbonaceous fouling and poisoning, and the kinetics of this deactivation have been studied in the context of nitrobenzene (B124822) hydrogenation. researchgate.net In some cases, dual-site catalysts, such as Pt/CeO2, have been designed to enhance activity and selectivity, especially in the presence of sulfur-containing groups. nih.gov The hydrogenation of arenes can also be achieved under mild conditions (1 atm H2, room temperature) using a combination of rhodium and palladium or platinum catalysts. pku.edu.cn

| Catalyst System | Application/Observation | Source |

| Pt/C | Effective for nitroarene hydrogenation; subject to deactivation. | researchgate.net |

| Pt/CeO2 | Dual-site catalyst with enhanced activity for hydrogenation of S-containing nitroarenes. | nih.gov |

| [Rh(nbd)Cl]2 and Pd/C | Enables arene hydrogenation at 1 atm H2 and room temperature. | pku.edu.cn |

| [Rh(cod)Cl]2 and PtO2 | Alternative system for arene hydrogenation under mild conditions. | pku.edu.cn |

Temperature Control and Oxygen Exclusion in Precursor Formation

The synthesis of precursors to this compound, such as the diazotization of 2,6-difluoroaniline, necessitates stringent temperature control to manage exothermic reactions and prevent the formation of unwanted byproducts. mdpi.comgoogle.com Diazotization reactions are typically conducted at low temperatures, often between 0–5 °C, to ensure the stability of the resulting diazonium salt. mdpi.com The use of a continuous-flow reactor can be advantageous in this context, as it allows for superior temperature control and rapid mixing, thereby minimizing the risk of thermal runaway and decomposition of the thermally unstable diazonium intermediate. researchgate.net This method can significantly reduce reaction times from hours to mere seconds. researchgate.net

Furthermore, the exclusion of oxygen is a critical parameter in certain synthetic steps. For instance, in the generation of aryl radicals from diazonium species, the reaction may be carried out under aerobic conditions, utilizing oxygen as a component of the catalytic system. researchgate.net Conversely, in other transformations, the presence of oxygen can lead to undesired side reactions, and therefore, the synthesis is performed under an inert atmosphere. The specific requirements for temperature control and oxygen exclusion are highly dependent on the particular reaction being performed and the desired product.

Novel Synthetic Approaches and Derivatization Strategies involving this compound

Continuous Flow Processes for Hydrazine Salt Synthesis

Continuous flow technology has emerged as a powerful tool for the synthesis of phenylhydrazine salts, including the hydrochloride and hydrobromide salts of this compound. google.comsigmaaldrich.com This methodology offers significant advantages over traditional batch processes, particularly in handling hazardous intermediates like diazonium salts. researchgate.net Continuous flow reactors provide enhanced heat and mass transfer, allowing for precise control over reaction parameters and minimizing the risk of thermal runaway. researchgate.netresearchgate.net

In a typical continuous flow setup for the synthesis of a phenylhydrazine salt, the corresponding aniline (B41778), such as 2,6-difluoroaniline, is first converted to its diazonium salt. This is immediately followed by a reduction step. researchgate.net The entire process can be completed in a significantly shorter time frame compared to batch synthesis. researchgate.net For example, a process for synthesizing 2-ethylphenylhydrazine hydrochloride was developed with a total residence time of less than 31 minutes. researchgate.net This approach not only improves safety but also can lead to higher yields and simplified purification processes. researchgate.net

Synthesis of Pyrazolone (B3327878) Derivatives utilizing this compound

This compound is a key building block in the synthesis of various pyrazolone derivatives. orientjchem.orgjmchemsci.com The general synthetic route involves the cyclocondensation of this compound with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, often under acidic conditions, to form the pyrazole (B372694) ring. nih.gov

The reaction of this compound hydrochloride with a suitable diketone in a solvent like ethanol, when heated, leads to the formation of the corresponding pyrazole. biorxiv.org The resulting pyrazolone can then be further modified. For instance, Knoevenagel condensation of a pyrazolone with various aldehydes can yield a range of derivatives with different substituents. scispace.com These reactions can be carried out using conventional heating or non-conventional methods like microwave and ultrasonic irradiation, with the latter often providing better yields and shorter reaction times. scispace.com

Formation of Thiazoles and Benzothiazines from this compound

While direct synthesis of thiazoles and benzothiazines from this compound is not extensively detailed in the provided context, the general principles of thiazole (B1198619) and benzothiazine synthesis suggest potential pathways. Thiazoles are typically synthesized via the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. chemicalbook.comresearchgate.net this compound could potentially be converted into a corresponding thiosemicarbazone, which could then participate in a Hantzsch-like reaction.

Benzothiazines are heterocyclic compounds composed of a benzene (B151609) ring fused to a thiazine (B8601807) ring. wikipedia.orgcuestionesdefisioterapia.com Their synthesis often involves the cyclization of appropriate precursors. For example, one method involves the oxidative cyclocondensation of 2-aminobenzenethiol with a 1,3-dicarbonyl compound. cuestionesdefisioterapia.com Another approach is the base-induced ring expansion of 1,3-benzothiazolium cations with α-haloketones. rsc.org To utilize this compound in benzothiazine synthesis, it would first need to be transformed into a suitable precursor containing the necessary functional groups for cyclization.

Mechanistic Studies of this compound Reactions

Mechanistic studies of reactions involving this compound often focus on understanding the role of the difluorophenyl group and the reaction intermediates. In the formation of pyrazoles, the reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring can influence the reactivity of the hydrazine and the stability of the intermediates.

In palladium-catalyzed cross-coupling reactions, such as the synthesis of non-symmetric azobenzenes, this compound can be coupled with aryl bromides. beilstein-journals.org The reaction mechanism is believed to proceed through a Buchwald-Hartwig-type catalytic cycle. The steric hindrance provided by the ortho-substituents on both the hydrazine and the aryl bromide plays a significant role in the outcome of the reaction. beilstein-journals.org

Nucleophilic Substitution Reactions on the Benzene Ring

This compound can participate in nucleophilic substitution reactions where the hydrazine group can replace other substituents on an aromatic ring. smolecule.com The reactivity of the benzene ring in this compound is significantly influenced by the presence of the two fluorine atoms and the hydrazine group. Fluorine is a strongly electronegative atom, which makes the carbon-fluorine bond highly polarized. stackexchange.com This polarization, along with the electron-donating nature of the hydrazine group, affects the electron density distribution around the ring and influences the regioselectivity of substitution reactions.

In the context of drug development, this compound hydrochloride has been utilized in Knorr-pyrazole synthesis to form pyrazole heterocycles. acs.org This reaction involves the condensation of the hydrazine with a β-ketoester or a similar 1,3-dicarbonyl compound. The reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by cyclization and dehydration to form the pyrazole ring.

A notable application of this is in the synthesis of LIMK1 inhibitors, where (2,6-difluorophenyl)hydrazine hydrochloride is reacted with a β-ketoester in ethanol at elevated temperatures. acs.org The reaction is typically quenched with an aqueous solution of sodium bicarbonate. acs.org

Table 1: Examples of Nucleophilic Substitution Reactions Involving this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type | Ref |

| (2,6-difluorophenyl)hydrazine hydrochloride | β-ketoester | Pyrazole derivative | Knorr-pyrazole synthesis | acs.org |

| This compound | Acrylonitrile (B1666552) | 3-(N-amino-2,6-difluoro-anilino)propanenitrile | Michael Addition | google.compatsnap.com |

Oxidation and Reduction Pathways of the Hydrazine Moiety

The hydrazine moiety of this compound is susceptible to both oxidation and reduction reactions, leading to a variety of products.

Oxidation:

The oxidation of this compound can lead to the formation of azo compounds. For instance, the palladium-catalyzed dehydrogenative C-N coupling of aryl hydrazines with aryl bromides can produce non-symmetric azobenzenes. beilstein-journals.org In a specific example, the coupling of this compound with 1-bromo-2,6-dimethoxybenzene yielded a tetra-ortho-substituted azobenzene. beilstein-journals.org This reaction highlights a direct, one-pot method to access these complex structures. beilstein-journals.org The oxidation can be facilitated by various oxidizing agents, and in some cases, the reaction proceeds under an O2 atmosphere. beilstein-journals.org

The oxidation of the intermediate 5-amino-1-phenyl-3,4-dihydropyrazole, formed from the reaction of this compound and acrylonitrile, is a key step in the synthesis of 3-amino-1-((2,6-disubstituted)phenyl)pyrazoles. google.com While various oxidants like DDQ, p-chloranil, and MnO2 have been used, a system of H2O2/AcOH/KI has also been reported for the aromatization of dihydropyrazoles. google.com

Reduction:

The reduction of the hydrazine group in this compound can lead to the formation of the corresponding aniline. While specific examples for the direct reduction of this compound are not extensively detailed in the provided context, the reverse reaction, the synthesis of phenylhydrazines from anilines via diazotization followed by reduction, is a common process. google.comgoogle.com This suggests that the reduction of the hydrazine moiety back to an amine is a feasible transformation.

Furthermore, in the synthesis of peri-annulated indoles, the reduction of a diazepinoindole derivative, which is synthesized using this compound, is carried out using sodium cyanoborohydride (NaCNBH3) in ethanol with acetic acid. acs.org This indicates that the broader molecular scaffold containing the hydrazine-derived portion can undergo reduction under specific conditions. acs.org

Role of Fluorine Substituents in Reactivity and Selectivity

The two fluorine atoms at the ortho positions of this compound play a crucial role in modulating its reactivity and selectivity in various chemical transformations. The high electronegativity of fluorine leads to a strong electron-withdrawing inductive effect, which has several important consequences. stackexchange.com

Firstly, the electron-withdrawing nature of the fluorine atoms decreases the electron density on the benzene ring, making it less susceptible to electrophilic attack but more activated towards nucleophilic aromatic substitution, should a suitable leaving group be present. This electronic effect also influences the basicity and nucleophilicity of the hydrazine moiety.

In the context of nucleophilic substitution reactions, such as the Michael addition of acrylonitrile to this compound, the fluorine substituents influence the reaction conditions required. google.com For 2,6-disubstituted phenyl hydrazines, it has been found that only catalytic amounts of a single base are necessary for the selective addition to the α-position of the acrylonitrile. google.com This is in contrast to unsubstituted phenylhydrazine where stricter control of reaction conditions is often needed to avoid side reactions like cyclization. google.com

The steric bulk of the ortho-fluorine atoms can also play a significant role in directing the outcome of reactions. In the palladium-catalyzed synthesis of non-symmetric azobenzenes, the presence of two ortho-substituents in this compound allows for the synthesis of tetra-ortho-substituted azobenzenes, which are challenging to prepare using traditional methods. beilstein-journals.org

Furthermore, the fluorine atoms can influence the conformational preferences of the molecule and its derivatives, which can impact their interaction with other reagents and catalysts, thereby affecting reaction rates and product distributions. The unique electronic properties conferred by the fluorine atoms are also leveraged in the design of bioactive molecules, as they can enhance metabolic stability and binding affinity to biological targets. mt.com

Spectroscopic Characterization and Structural Elucidation of 2,6 Difluorophenylhydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in 2,6-Difluorophenylhydrazine Analysis

NMR spectroscopy is indispensable for the structural analysis of fluorinated organic compounds like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their chemical environment. acdlabs.comlibretexts.org

¹H-NMR for Aromatic Proton and Tautomer Identification

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a fundamental technique used to determine the structure of organic compounds containing hydrogen atoms. acdlabs.com In the context of this compound derivatives, ¹H-NMR is crucial for identifying the signals of aromatic protons and investigating tautomeric equilibria. researchgate.net

The chemical shifts of aromatic protons are influenced by the electron density of the carbon atoms to which they are attached. wisc.edu Substituents on the benzene (B151609) ring can cause these signals to shift upfield or downfield from the typical aromatic proton resonance of benzene (around 7.3 ppm). wisc.edu For instance, electron-donating groups increase the shielding of aromatic protons, resulting in an upfield shift, while electron-withdrawing groups cause a deshielding effect and a downfield shift. acdlabs.com

The splitting pattern of the aromatic signals, governed by spin-spin coupling, provides information about the substitution pattern on the ring. wisc.edu The coupling constant, J, is a measure of the interaction between neighboring protons. Ortho coupling (³JHH) is typically in the range of 7–10 Hz, while meta coupling (⁴JHH) is smaller, around 2–3 Hz. wisc.edu These distinct coupling patterns help in assigning the signals to specific protons on the aromatic ring.

In derivatives of this compound, such as pyrazolone (B3327878) derivatives, ¹H-NMR can be used to identify the presence of specific tautomers in solution. For example, the ¹H-NMR spectrum of a pyrazolone derivative might show a signal for the methine proton (=CH) and various multiplets for the aromatic protons, confirming the formation of the desired structure. semanticscholar.org The integration of the peak areas in the ¹H-NMR spectrum corresponds to the ratio of the number of equivalent protons giving rise to each signal. acdlabs.com

| Proton Type | Typical ¹H-NMR Chemical Shift (ppm) | Typical Coupling Constants (Hz) |

| Aromatic (Ar-H) | 6.0 - 9.0 acdlabs.com | ³JHH (ortho) = 7-10⁴JHH (meta) = 2-3 wisc.edu |

| Methine (=CH) | 5.0 - 6.5 semanticscholar.org | |

| Methyl (CH₃) | ~2.4 semanticscholar.org |

¹⁹F NMR for Fluorine Coupling Patterns and Regioisomerism

Fluorine-19 NMR (¹⁹F-NMR) is a highly sensitive and powerful technique for characterizing organofluorine compounds. huji.ac.ilscholaris.ca It provides valuable information about the chemical environment of fluorine atoms within a molecule. icpms.cz The large chemical shift range of ¹⁹F-NMR, which spans from -300 ppm to 400 ppm, minimizes the chances of peak overlap and simplifies spectral interpretation. icpms.cz

In the analysis of this compound and its derivatives, ¹⁹F-NMR is critical for confirming the presence and position of the fluorine substituents. The coupling between fluorine nuclei (¹⁹F-¹⁹F coupling) and between fluorine and proton nuclei (¹⁹F-¹H coupling) provides detailed structural insights. icpms.cz These coupling constants, which can be observed over two to six bonds, are often larger than proton-proton coupling constants and are valuable for determining the relative positions of atoms. huji.ac.ilicpms.cz

The multiplicity of the signals in a ¹⁹F-NMR spectrum follows the n+1 rule for first-order coupling, where 'n' is the number of adjacent coupled nuclei. icpms.cz This allows for the determination of the number of neighboring protons or other fluorine atoms. For instance, the ¹⁹F-NMR spectrum of a compound with a trifluoromethyl (CF₃) group might show a singlet, while a compound with fluorine atoms on an aromatic ring will exhibit more complex multiplets due to coupling with neighboring protons. icpms.cz

¹⁹F-NMR is particularly useful in distinguishing between regioisomers, which are isomers that have the same functional groups but at different positions. The distinct chemical shifts and coupling patterns in the ¹⁹F-NMR spectra of different regioisomers allow for their unambiguous identification. rsc.org

| Parameter | Significance in ¹⁹F-NMR |

| Chemical Shift | Indicates the electronic environment of the fluorine atom. The wide range helps in resolving signals from different fluorine nuclei. huji.ac.ilicpms.cz |

| Coupling Constant (JFF, JFH) | Provides information on the proximity and connectivity of fluorine atoms to other nuclei. icpms.cznumberanalytics.com |

| Multiplicity | Reveals the number of neighboring coupled nuclei, aiding in structural elucidation. icpms.cz |

Low-Temperature NMR for Mechanistic Insights

Low-temperature NMR spectroscopy is a valuable tool for studying reaction mechanisms and observing transient intermediates that are unstable at room temperature. researchgate.net By slowing down dynamic processes, such as conformational changes or chemical reactions, it is possible to obtain distinct signals for species that would otherwise be in rapid equilibrium. researchgate.net

In the context of reactions involving this compound derivatives, low-temperature NMR can provide snapshots of the reaction pathway. For example, it has been used to observe the formation of σ-BH complexes at low temperatures, which are key intermediates in certain catalytic cycles. researchgate.net These studies can reveal kinetically favored products that may rearrange to more thermodynamically stable products at higher temperatures. researchgate.net

The ability to study reaction intermediates provides crucial information about the factors that govern the selectivity and outcome of a chemical transformation. researchgate.net

Vibrational Spectroscopy for this compound

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups and providing a "fingerprint" of a molecule. wiley.com

Infrared (IR) Spectroscopy for Functional Group Confirmation (e.g., C=N Stretches)

Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups in a molecule. wiley.com It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to their vibrational modes. wiley.com A key requirement for a vibration to be IR active is a change in the dipole moment of the molecule during the vibration. wiley.com

In the analysis of derivatives of this compound, such as hydrazones and pyrazolones, IR spectroscopy is instrumental in confirming the presence of characteristic functional groups. For instance, the formation of a hydrazone from this compound would be indicated by the appearance of a C=N stretching vibration.

The carbonyl (C=O) stretching vibration is one of the most characteristic and intense bands in an IR spectrum, typically appearing in the region of 1650–1750 cm⁻¹. pressbooks.pub In pyrazolone derivatives, a cyclic lactam C=O stretch can be observed. semanticscholar.org The exact frequency of the C=O stretch can provide information about the molecular structure; for example, conjugation tends to lower the stretching frequency. pressbooks.pub

Other important vibrations include the N-H stretch (around 3100 cm⁻¹) and various aromatic C-H and C-C stretching and bending modes. libretexts.org The region below 1400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to each molecule, serving as a molecular fingerprint. pressbooks.pub

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |

| N-H Stretch | ~3100 |

| Aromatic C-H Stretch | 3100-3000 libretexts.org |

| C=O Stretch (cyclic lactam) | ~1700-1678 semanticscholar.org |

| C=N Stretch | ~1650-1546 semanticscholar.org |

| Aromatic C=C Stretch | 1600-1400 libretexts.org |

Raman Spectroscopy Applications in Structural Analysis

Raman spectroscopy is a complementary technique to IR spectroscopy that also provides information about molecular vibrations. wiley.com The selection rule for Raman spectroscopy requires a change in the polarizability of the molecule during a vibration. wiley.com This often means that vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Raman spectroscopy is a powerful tool for the structural analysis of materials at the molecular level. mdpi.com It is sensitive to the chemical composition and structure, including the crystallinity of materials. mdpi.com In the study of complex biological molecules and materials, Raman spectroscopy can provide detailed "fingerprints" that allow for their identification and characterization. researchgate.netspectroscopyonline.com

Mass Spectrometry (MS) for Molecular Weight and Structure Validation

Mass spectrometry is a fundamental technique for determining the molecular weight and confirming the structure of this compound. The compound has a molecular formula of C₆H₆F₂N₂ and a molecular weight of approximately 144.12 g/mol . americanelements.com The exact mass is calculated to be 144.04990452 Da. nih.gov In mass spectrometry, this value corresponds to the monoisotopic mass, which is crucial for high-resolution mass analysis.

The presence of two fluorine atoms influences the fragmentation pattern, which can be used to validate the structure. While detailed fragmentation data for this compound is not extensively published, analysis of related difluorophenylhydrazine hydrochlorides, such as the 2,5-difluoro isomer, suggests that halogenated hydrazines can exhibit characteristic [M+2]+ peaks. High-resolution mass spectrometry is often employed to confirm the elemental composition of the parent molecule and its fragments, providing unequivocal structural validation.

X-ray Diffraction (XRD) for Crystallographic Validation of this compound and its Complexes

X-ray diffraction (XRD) is an indispensable, non-destructive method for elucidating the three-dimensional atomic arrangement in crystalline solids. malvernpanalytical.com This technique is pivotal for confirming the structure of this compound and its various derivatives and complexes, providing precise information on bond lengths, bond angles, and intermolecular interactions. uhu-ciqso.es

Single-Crystal X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction (SC-XRD) offers the most detailed structural information, revealing the precise coordinates of each atom within the crystal lattice. uol.de This technique allows for the unambiguous determination of molecular geometry and packing in the solid state. mdpi.com

For derivatives of difluorophenyl moieties, SC-XRD studies have been instrumental. For instance, in studies of Blatter radicals containing difluorophenyl groups, SC-XRD confirmed the structures and revealed the formation of one-dimensional chains of alternating radicals. mdpi.compreprints.org In these complex systems, the difluorophenyl substituent significantly influences the crystal packing, leading to strong intermolecular interactions. mdpi.compreprints.org The analysis provides key data on interplanar distances and the geometry of π-π stacking interactions, which are crucial for understanding the material's properties. mdpi.com A study on 2,6-diaziadamantane, while not a direct derivative, highlights the power of combining SC-XRD with theoretical calculations to understand bonding and electron density within complex nitrogen-containing rings. nih.gov

| Parameter | Typical Value/Description | Significance |

|---|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic | Defines the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | Describes the symmetry elements within the unit cell. |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ | Defines the size and shape of the unit cell. |

| C-F Bond Length (Å) | ~1.35 Å | Indicates the strength and nature of the carbon-fluorine bond. |

| N-N Bond Length (Å) | ~1.45 Å | Characterizes the hydrazine (B178648) linkage. |

| Intermolecular Interactions | Hydrogen bonding, π-π stacking | Governs the crystal packing and physical properties. |

Powder X-ray Diffraction in Structural Studies

Powder X-ray diffraction (PXRD) is a versatile technique used for the characterization of polycrystalline materials. gfz.de It is primarily used for phase identification, determination of phase purity, and analysis of crystalline mixtures. malvernpanalytical.comucmerced.edu In the context of this compound and its derivatives, PXRD serves to confirm the formation of new crystalline phases during a reaction, as the resulting diffraction pattern will be distinct from those of the starting materials. researchgate.net

PXRD is particularly valuable in the pharmaceutical industry for characterizing different solid forms (polymorphs, solvates) of active pharmaceutical ingredients, which can have different physical properties. icdd.com For new materials derived from this compound, PXRD can be used to assess crystallinity and identify the average size of crystallites in the sub-micron range. icdd.com The technique is often used in conjunction with other analytical methods like thermal analysis (TGA/DSC) and spectroscopy (IR, Raman) to provide a comprehensive characterization of the solid-state properties. researchgate.net

Computational Spectroscopy and Quantum Chemical Studies

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for complementing experimental spectroscopic data and providing deeper insights into the electronic structure and properties of molecules. nih.gov

Density Functional Theory (DFT) Calculations for Spectroscopic Parameters

DFT calculations are widely used to predict a range of molecular properties, including optimized geometries, vibrational frequencies (IR and Raman), and NMR chemical shifts. nih.govscirp.org For molecules like this compound, DFT methods such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) can accurately predict structural parameters like bond lengths and angles. semanticscholar.org

These calculated parameters serve as a basis for predicting spectroscopic data. semanticscholar.org For example, the theoretical vibrational spectra obtained from frequency calculations can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. mdpi.com Similarly, DFT can predict electronic absorption spectra, which can be correlated with experimental UV-Vis data. scirp.org Discrepancies between calculated and experimental values can often be attributed to solvent effects or intermolecular interactions in the condensed phase. als-journal.com

Table 2: Comparison of Experimental vs. DFT-Calculated Parameters (Note: This table is illustrative. The values are typical for what is observed in DFT studies of similar aromatic compounds.)

| Parameter | Experimental Method | DFT Calculation | Typical Correlation |

|---|---|---|---|

| Bond Lengths (Å) | X-ray Diffraction | Geometry Optimization | Good agreement, typically within a few percent. |

| Vibrational Frequencies (cm⁻¹) | IR/Raman Spectroscopy | Frequency Analysis | Good correlation, often requires a scaling factor for better match. mdpi.com |

| NMR Chemical Shifts (ppm) | NMR Spectroscopy | GIAO Method | Good linear correlation, sensitive to solvent and reference standard. als-journal.com |

| Electronic Transitions (nm) | UV-Vis Spectroscopy | TD-DFT | Qualitative agreement, helps in assigning transitions. |

Theoretical Studies on Spin Interactions and Magnetic Properties

The 2,6-difluorophenyl moiety can be incorporated into more complex systems, such as stable organic radicals, where its electronic influence affects the magnetic properties of the molecule. Theoretical studies are crucial for understanding these effects. For instance, in Blatter radicals featuring difluorophenyl substituents, DFT calculations have been used to quantify the exchange interactions (J values) between radical centers. mdpi.com

These calculations help to explain the magnetic susceptibility data observed experimentally. preprints.org For example, strong antiferromagnetic exchange interactions observed in the solid state of a difluorophenyl-substituted radical were consistent with the exchange coupling constants calculated using DFT. mdpi.compreprints.org Furthermore, theoretical methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to analyze and quantify the non-covalent interactions, such as π-π stacking and hydrogen bonding, that dictate the magnetic behavior in the solid state. mdpi.com These studies demonstrate how the introduction of the difluorophenyl group can tune the magnetic properties of a material, a key finding for the design of new magnetic materials. mdpi.com

Advanced Applications of 2,6 Difluorophenylhydrazine in Chemical Research

Catalyst Design and Development involving 2,6-Difluorophenylhydrazine

Mechanistic Investigations of Catalytic Reactions

The study of reaction mechanisms is fundamental to the advancement of chemical synthesis, enabling the optimization of reaction conditions and the design of more efficient catalysts. mdpi.com this compound is a valuable tool in these investigations, particularly in the realm of transition metal-catalyzed cross-coupling reactions. Its distinct steric and electronic profile, conferred by the two ortho-fluorine atoms, allows researchers to probe the limits and details of catalytic cycles.

A significant area where this compound has provided mechanistic insight is in the palladium-catalyzed dehydrogenative C–N coupling to form azobenzenes. beilstein-journals.org These reactions are crucial for creating photoswitchable molecules and dyes. The use of a sterically hindered substrate like this compound helps to elucidate the role of ligand and catalyst structure in overcoming steric challenges during bond formation. beilstein-journals.org

In a study on the synthesis of non-symmetric azobenzenes, this compound was coupled with various sterically hindered aryl bromides. beilstein-journals.org The reaction's success, even with bulky substituents on both coupling partners, provided evidence for the efficacy of the [PdCl(C3H5)]2/tBuXPhos catalytic system. beilstein-journals.org The reaction proceeds through a proposed mechanism involving oxidative addition, C–N bond formation, and a final dehydrogenation step. beilstein-journals.org The ability of this compound to participate effectively in these transformations underscores the robustness of the catalytic system and provides a benchmark for its utility with challenging substrates.

Table 1: Palladium-Catalyzed Dehydrogenative Coupling of this compound with Aryl Bromides

| Aryl Bromide Coupling Partner | Product | Yield (%) | Notes |

|---|---|---|---|

| 1-Bromo-2,6-dimethylbenzene | (E)-1-(2,6-difluorophenyl)-2-(2,6-dimethylphenyl)diazene | 75 | Demonstrates tolerance for di-ortho substitution on both partners. |

| 1-Bromo-2,6-diisopropylbenzene | (E)-1-(2,6-difluorophenyl)-2-(2,6-diisopropylphenyl)diazene | 68 | Highlights the catalyst's ability to handle significant steric bulk. |

| 1-Bromo-2,4,6-trimethylbenzene (Mesityl Bromide) | (E)-1-(2,6-difluorophenyl)-2-mesityldiazene | 80 | Shows high efficiency with a classic sterically hindered substrate. |

Data sourced from studies on palladium-catalyzed C-N coupling reactions. beilstein-journals.org

These investigations are critical as they reveal that factors like the choice of ligand, base, and even trace amounts of water can be crucial for facilitating the catalytic cycle, particularly the reduction of Pd(II) to the active Pd(0) species. beilstein-journals.org Using well-defined substrates like this compound allows for a clearer interpretation of these effects, contributing to a unified mechanistic understanding of complex catalytic processes like Cation Radical Accelerated Nucleophilic Aromatic Substitution (CRA-SNAr). nih.gov

Data-Driven Approaches in Catalysis Research

The paradigm of catalysis research is shifting with the integration of data-driven methodologies and machine learning (ML). researchgate.net These approaches leverage large datasets to build predictive models, accelerating the discovery and optimization of catalysts and reaction conditions. nih.govescholarship.org This field, often termed "catalyst informatics," relies on the systematic generation of high-quality data spanning a wide chemical space. researchgate.net

While specific ML studies focusing exclusively on this compound are not prevalent, its role is implicit as a key data point within broader experimental datasets. To build accurate and robust predictive models, ML algorithms require training on diverse sets of reactants and substrates. researchgate.net Compounds like this compound and its isomers (e.g., 2,4- and 2,5-difluorophenylhydrazine) are ideal candidates for inclusion in these datasets. Their varied electronic and steric properties, resulting from the different placement of fluorine atoms, provide the necessary variance in the data for the model to learn structure-activity relationships.

The general workflow for a data-driven approach in catalysis involves:

Data Generation: High-throughput experiments are conducted using a library of diverse substrates, including various substituted phenylhydrazines, to react under a range of conditions (e.g., different catalysts, ligands, temperatures, solvents). d-nb.info

Descriptor Selection: Key molecular and reaction parameters (descriptors) are chosen. For a molecule like this compound, these could include computed electronic properties (e.g., HOMO/LUMO energies), steric parameters (e.g., Tolman cone angle of ligands), and reaction conditions. nih.gov

Model Training: An ML algorithm, such as an artificial neural network (ANN), is trained on this dataset to find complex, non-linear correlations between the descriptors and the observed outcomes (e.g., reaction yield, selectivity). researchgate.net

Prediction and Validation: The trained model is then used to predict the outcomes for new, un-tested combinations of substrates and conditions, guiding experimental efforts toward the most promising areas of the reaction space. researchgate.net

The inclusion of data from reactions with this compound is crucial for creating models that can accurately predict outcomes for sterically demanding transformations. By providing the model with data on how such a challenging substrate behaves, its predictive power for other hindered coupling reactions is significantly enhanced. beilstein-journals.org This data-driven paradigm represents a move away from traditional trial-and-error experimentation toward a more predictive and efficient method of catalyst development. d-nb.info

Material Science Applications of this compound Derivatives

The unique properties of fluorinated compounds make them attractive building blocks for advanced materials. Derivatives of this compound are being explored in material science for creating novel molecular materials with tailored electronic, magnetic, and optical characteristics.

Development of Molecular Materials with Tunable Properties

A key strategy in modern material science is the ability to fine-tune a material's properties through precise chemical modification. Derivatives of this compound are excellent platforms for this approach. One prominent example is the synthesis of Blatter radicals, a class of stable organic radicals, where the phenyl group is substituted with 2,6-difluorophenyl.

By reacting this compound with appropriate precursors, researchers can synthesize stable 1,3-disubstituted-1,4-dihydrobenzo[e] researchgate.netd-nb.infonih.govtriazin-4-yl radicals. mdpi.com The introduction of the 2,6-difluorophenyl group significantly influences the material's properties compared to non-fluorinated analogues. These influences include:

Redox Behavior: The strong electron-withdrawing nature of the fluorine atoms makes the resulting radical more difficult to oxidize and easier to reduce. This tunability of redox potentials is critical for applications in organic electronics and energy storage.

Magnetic Properties: The fluorine substitution impacts the intermolecular packing in the solid state. This, in turn, alters the magnetic exchange interactions between radical centers. Studies have shown that difluorophenyl-substituted Blatter radicals can exhibit strong antiferromagnetic interactions in the crystalline state, a property that is highly dependent on the substitution pattern. mdpi.compreprints.org

Table 2: Comparison of Properties for Blatter Radical Derivatives

| Derivative | Oxidation Potential (E1/2ox vs Fc/Fc+) | Reduction Potential (E1/2red vs Fc/Fc+) | Magnetic Interaction (J/kB) |

|---|---|---|---|

| Non-fluorinated Phenyl | 0.295 V | -0.709 V | -2.2 K (Weak Antiferromagnetic) |

| 2,4-Difluorophenyl | 0.336 V | -0.766 V | -222 K (Strong Antiferromagnetic) |

| 2,6-Difluorophenyl | Data not specified in reviewed sources | Data not specified in reviewed sources | Expected to show strong antiferromagnetic coupling due to packing effects. |

Data sourced from comparative studies on substituted Blatter radicals. mdpi.compreprints.org

This ability to modulate fundamental electronic and magnetic properties through simple substitutional changes on the phenylhydrazine (B124118) precursor opens up pathways to design molecular materials for specific functions.

Flexible Electronics and Molecular Sensors

The tunable properties of this compound derivatives make them promising candidates for applications in next-generation electronics. Organic radicals like the Blatter radicals are of particular interest for flexible electronics because their properties are inherent to the molecule itself, not just the bulk crystal, making them suitable for incorporation into flexible device architectures. preprints.org

Potential applications currently being explored include:

Organic Field-Effect Transistors (OFETs): The tunable redox levels of these materials are essential for controlling charge injection and transport in semiconductor layers of OFETs.

Emissive Materials for OLEDs: The electronic structure of these radicals can be modified to tune their emission properties for use in Organic Light-Emitting Diodes (OLEDs). preprints.org

Molecular Sensors: The reactivity of the hydrazine (B178648) functional group or the radical center in its derivatives can be exploited for sensing applications. For example, a derivative could be designed to undergo a measurable change in its electronic or optical properties (like a color change) upon binding to a specific analyte.

The development of pyrazoline derivatives from substituted phenylhydrazines, including difluorophenylhydrazine, has been noted for creating materials with a tunable range of excited-state energies, a key feature for developing molecular sensors and probes. While still an emerging area, the use of this compound as a foundational component provides a clear pathway toward novel functional materials for flexible electronics and sensing technologies.

Theoretical and Computational Chemistry of 2,6 Difluorophenylhydrazine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules like 2,6-difluorophenylhydrazine. nih.gov These first-principles calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. ornl.gov

Detailed research findings from DFT studies on substituted phenylhydrazines and related fluorinated aromatic compounds reveal key electronic properties. bookpi.orgbohrium.com For this compound, such calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p) to achieve a balance between accuracy and computational cost. asianpubs.org

One of the primary outputs of these calculations is the mapping of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity. sapub.org

Another important aspect is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). bookpi.org For this compound, the electronegative fluorine atoms and the nitrogen atoms of the hydrazine (B178648) group would be expected to be regions of negative potential, indicating likely sites for electrophilic attack. Conversely, the hydrogen atoms of the phenyl ring and the hydrazine group would exhibit positive potential. asianpubs.org

Table 1: Illustrative Quantum Chemical Properties of this compound (Theoretical Data)

| Parameter | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. | -0.8 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net | 5.7 eV |

| Dipole Moment (µ) | A measure of the net molecular polarity resulting from its charge distribution. asianpubs.org | 2.5 D |

| Electron Affinity (EA) | The energy released when an electron is added to a neutral molecule. sapub.org | 1.2 eV |

| Ionization Potential (IP) | The energy required to remove an electron from a neutral molecule. sapub.org | 7.0 eV |

Note: The values in this table are illustrative and represent typical data that would be generated from DFT calculations. Actual values would depend on the specific level of theory and basis set used.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's conformational dynamics and flexibility. researchgate.netbonvinlab.org

For a flexible molecule like this compound, which has a rotatable bond between the phenyl ring and the hydrazine moiety, MD simulations can explore the potential energy surface to identify stable conformations and the energy barriers between them. nih.gov The simulation starts with an initial structure, often optimized by quantum chemical methods, and assigns velocities to each atom from a Maxwell-Boltzmann distribution at a given temperature. bonvinlab.org The trajectory of the atoms is then calculated in discrete time steps (typically femtoseconds), providing a dynamic picture of the molecule's behavior. nih.gov

Analysis of the MD trajectory for this compound would reveal the preferred dihedral angles describing the orientation of the -NHNH2 group relative to the difluorophenyl ring. The presence of two fluorine atoms at the ortho positions introduces significant steric and electronic effects that would constrain the rotational freedom around the C-N bond, likely favoring specific conformations to minimize steric hindrance and optimize electrostatic interactions. These simulations can be performed in a vacuum or, more realistically, in a solvent environment to understand how intermolecular interactions with solvent molecules influence conformational preferences. arxiv.org

Table 2: Key Parameters in Molecular Dynamics Simulation for Conformational Analysis

| Parameter | Description | Application to this compound |

|---|---|---|

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system. | A suitable force field (e.g., AMBER, CHARMM) would be chosen to accurately model the interactions involving fluorinated aromatic compounds. |

| Simulation Time | The total time duration of the simulation. | Typically nanoseconds to microseconds, sufficient to sample significant conformational changes. |

| Ensemble | The statistical ensemble used (e.g., NVT for constant volume and temperature, NPT for constant pressure and temperature). | NPT ensemble is often used to mimic experimental conditions. bonvinlab.org |

| Trajectory Analysis | Analysis of atomic positions over time. | Used to calculate root-mean-square deviation (RMSD) to assess structural stability and analyze dihedral angle distributions to identify dominant conformers. |

Structure-Activity Relationship (SAR) Studies using Computational Methods

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. researchgate.net Computational, or in silico, SAR methods are crucial in modern drug discovery for predicting the activity of new molecules and guiding synthetic efforts. For this compound and its derivatives, these methods can be used to predict their potential as, for example, enzyme inhibitors or antibacterial agents. mdpi.com

Computational SAR studies often involve creating a model based on a set of known active and inactive compounds. For instance, if a series of phenylhydrazine (B124118) derivatives have been tested for inhibitory activity against a specific enzyme, a Quantitative Structure-Activity Relationship (QSAR) model can be developed. This involves calculating a variety of molecular descriptors for each compound, which can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP). rsc.org Statistical methods are then used to build a mathematical equation that relates these descriptors to the observed biological activity.

For this compound, key descriptors would include those related to the fluorine substitutions. The introduction of fluorine can impact properties like lipophilicity, metabolic stability, and binding interactions. nih.gov Computational models can quantify how the specific placement of the two fluorine atoms at the 2 and 6 positions influences the predicted activity compared to other substitution patterns. mdpi.com

Molecular docking is another powerful computational technique in SAR. bookpi.org It predicts the preferred orientation of a ligand (e.g., a derivative of this compound) when bound to a target protein. The algorithm places the ligand in the binding site of the protein and calculates a "docking score," which estimates the binding affinity. researchgate.net This allows for the virtual screening of many potential derivatives and provides insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are critical for binding. mdpi.com

In Silico Predictions of Reactivity and Stability

In silico methods provide valuable predictions about the chemical reactivity and stability of this compound without the need for laboratory experiments. nih.gov Many of these predictions are derived from the electronic structure data obtained through quantum chemical calculations. sapub.org

Chemical Hardness (η): Calculated as (E_LUMO - E_HOMO) / 2, it measures the resistance to a change in electron distribution. A harder molecule is less reactive. sapub.org

Chemical Softness (S): The reciprocal of hardness (1/η), where a softer molecule is more reactive. researchgate.net

Electronegativity (χ): Calculated as -(E_HOMO + E_LUMO) / 2, it measures the molecule's ability to attract electrons. scirp.org

Electrophilicity Index (ω): Calculated as χ² / (2η), it quantifies the energy lowering of a system when it accepts electrons. It is a measure of a molecule's electrophilic nature. scirp.org

These parameters, when calculated for this compound, would provide a quantitative assessment of its stability. The presence of two electron-withdrawing fluorine atoms is expected to increase its chemical hardness and lower the HOMO energy, suggesting greater stability compared to unsubstituted phenylhydrazine.

The stability can also be assessed by simulating potential degradation pathways. For example, computational methods can calculate the activation energies for reactions like oxidation or hydrolysis, providing an estimate of the molecule's kinetic stability under various conditions.

Table 3: Illustrative Global Reactivity Descriptors for this compound (Theoretical Data)

| Descriptor | Formula | Description | Illustrative Value |

|---|---|---|---|

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron configuration; indicates stability. sapub.org | 2.85 eV |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates reactivity. researchgate.net | 0.35 eV⁻¹ |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Ability to attract electrons. scirp.org | 3.65 eV |

| Electrophilicity Index (ω) | χ² / (2η) | Capacity to accept electrons; a measure of electrophilic power. scirp.org | 2.34 eV |

Note: The values in this table are illustrative and derived from the theoretical values in Table 1. They serve to exemplify the data generated from in silico predictions.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies

The future development of 2,6-difluorophenylhydrazine chemistry is intrinsically linked to the innovation of synthetic methodologies, both for its own preparation and for its derivatives.

Current synthetic routes to substituted phenylhydrazines often involve the diazotization of anilines followed by reduction. google.com A general method involves reacting the corresponding aniline (B41778) with sodium nitrite (B80452) in an acidic medium at low temperatures to form the diazonium salt, which is then reduced. google.commdpi.com While effective, these batch processes can present challenges in terms of scalability and safety.

Future research should focus on developing more efficient, scalable, and sustainable methods for the synthesis of this compound. A promising avenue is the exploration of continuous flow processes. google.com Continuous flow technology offers advantages such as improved heat and mass transfer, enhanced safety for handling potentially hazardous intermediates, and the potential for process automation. google.com A patented continuous flow process for producing phenylhydrazine (B124118) salts, for instance, highlights the potential for adapting such technologies to fluorinated analogues. google.com

Furthermore, there is a need for more versatile and high-yielding catalytic methods for the synthesis of complex derivatives from this compound. Palladium-catalyzed cross-coupling reactions, for example, have been successfully employed to create sterically hindered, tetra-ortho-substituted azobenzenes using this compound. beilstein-journals.org Future work could expand on this by exploring a wider range of catalysts, including those based on other transition metals, to broaden the scope of accessible molecular architectures. The development of one-pot procedures, such as the synthesis of pyrazoles from substituted hydrazines, is another area ripe for exploration, offering increased efficiency by reducing the number of isolation and purification steps. google.com

Exploration of New Chemical Reactivity Profiles

The unique electronic properties conferred by the two fluorine atoms on the phenyl ring of this compound suggest a rich and underexplored reactivity profile. The fluorine atoms can influence the compound's stability, reactivity, and conformational behavior. beilstein-journals.org

Future research should systematically investigate the reactivity of this compound in a variety of chemical transformations. This includes a deeper dive into cycloaddition reactions, which are fundamental to the construction of heterocyclic systems. The use of this compound in the synthesis of peri-annulated indoles from donor-acceptor cyclopropanes demonstrates its utility in constructing complex, multi-ring systems. beilstein-journals.org Further exploration of its participation in [3+2], [4+2], and other cycloaddition reactions could lead to the discovery of novel heterocyclic scaffolds with interesting biological or material properties.

Computational studies will be invaluable in this exploration. acs.orgnih.gov Density Functional Theory (DFT) calculations can provide insights into the reaction mechanisms, transition states, and the influence of the fluorine substituents on the electronic structure and reactivity of the molecule. acs.orgnih.gov Such theoretical studies can guide experimental design and accelerate the discovery of new reactions and applications.

Integration with Advanced Analytical Techniques

To fully understand and optimize the synthesis and reactions of this compound, the integration of advanced analytical techniques is crucial. Process Analytical Technology (PAT) offers a suite of tools for real-time monitoring and control of chemical processes, leading to improved efficiency, safety, and product quality. beilstein-journals.orgnumberanalytics.compharmoutsourcing.comamericanpharmaceuticalreview.comnih.govnih.gov

Future research should focus on applying PAT to reactions involving this compound. Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and online High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can provide real-time data on reaction kinetics, the formation of intermediates, and the consumption of reactants. uvic.caacs.orguib.nonih.gov This is particularly important for complex reactions like palladium-catalyzed cross-couplings, where understanding the speciation and concentration of the active catalyst and intermediates is key to optimizing the process. uvic.caacs.orguib.nonih.gov

The table below summarizes some of the key PAT tools and their potential applications in the context of this compound chemistry.

| PAT Tool | Information Gained | Potential Application for this compound |

| In-situ FTIR/Raman Spectroscopy | Real-time concentration of reactants, products, and key intermediates. | Monitoring the progress of cyclocondensation reactions to form heterocycles; optimizing reaction endpoints. |

| Online HPLC-MS | Separation and identification of reaction components, including short-lived intermediates and byproducts. | Elucidating the mechanism of palladium-catalyzed cross-coupling reactions involving this compound. uvic.caacs.orguib.no |

| Automated Sampling | Time-resolved analysis of reaction aliquots. | Generating detailed kinetic profiles for the synthesis of derivatives. |

The adoption of these techniques will not only accelerate the development of new synthetic methods but also provide a deeper mechanistic understanding of the chemical transformations involving this important building block.

Expansion into Emerging Fields of Chemistry

The unique properties of this compound make it a prime candidate for exploration in several emerging fields of chemistry.

Functional Materials: The synthesis of tetra-ortho-substituted azobenzenes from this compound opens the door to the development of novel photoresponsive materials. beilstein-journals.org Azobenzenes are known for their light-induced isomerization, making them attractive for applications in molecular switches, optical data storage, and smart materials. Future research could focus on tuning the photophysical properties of these azobenzenes by varying the substitution pattern on the other aromatic ring. Furthermore, the incorporation of this compound-derived moieties into polymers could lead to new functional dyes and materials with tailored optical and electronic properties. mdpi.comrsc.org

Chemical Biology: The hydrazine (B178648) functionality is a key component in bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. researchgate.netescholarship.orgprinceton.edu Hydrazone and oxime formation are classic examples of bioorthogonal ligations. The fluorinated nature of this compound could offer advantages in terms of stability and reactivity in biological environments. Future work could explore the use of this compound in developing novel bioorthogonal probes for imaging, labeling, and tracking biomolecules in real-time.

Sustainable Chemistry: The development of more efficient and atom-economical synthetic routes, as discussed in section 6.1, aligns with the principles of sustainable chemistry. The use of continuous flow processes and the development of recyclable organocatalysts derived from this compound are promising avenues for reducing waste and improving the environmental footprint of chemical synthesis. google.commdpi.com

常见问题

Q. Table 1: Reaction Optimization for Hydrazone Formation

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol (anhydrous) | 85–90% |

| Temperature | 60–70°C | Maximizes rate |

| Molar Ratio (Aldehyde:Hydrazine) | 1:1.2 | Prevents aldehyde excess |

Q. Table 2: Stability Under Storage Conditions

| Condition | Degradation (%) at 30 Days |

|---|---|

| 25°C, dark | <5% |

| 40°C, light exposure | 15–20% |

| Humid (75% RH) | 10–12% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。